2,2-Difluoro-3-butenoic acid ethyl ester

Catalog No.
S3672532
CAS No.
60758-43-2
M.F
C6H8F2O2
M. Wt
150.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Difluoro-3-butenoic acid ethyl ester

CAS Number

60758-43-2

Product Name

2,2-Difluoro-3-butenoic acid ethyl ester

IUPAC Name

ethyl 2,2-difluorobut-3-enoate

Molecular Formula

C6H8F2O2

Molecular Weight

150.12 g/mol

InChI

InChI=1S/C6H8F2O2/c1-3-6(7,8)5(9)10-4-2/h3H,1,4H2,2H3

InChI Key

OVWQFUKZGPMXAF-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C=C)(F)F

Canonical SMILES

CCOC(=O)C(C=C)(F)F

2,2-Difluoro-3-butenoic acid ethyl ester, also known as ethyl 2,2-difluorobut-3-enoate, is an organic compound with the molecular formula C6H8F2O2 and a molecular weight of 150.12 g/mol. This compound is characterized by its colorless liquid form and belongs to the class of esters, specifically a fluorinated olefinic ester due to the presence of two fluorine atoms attached to the double bond of the butenoic acid structure. It has a boiling point of 122-124 °C and a melting point of -32 °C, with a density of 1.169 g/mL at 25 °C. The compound is soluble in polar solvents like water and methanol but shows limited solubility in non-polar solvents such as hexane and toluene .

Typical for esters and fluorinated compounds. Notably, it can undergo hydrolysis in the presence of water or moisture, leading to the formation of the corresponding acid and alcohol. Additionally, it can react with nucleophiles due to the electrophilic nature of the carbonyl carbon in its ester functional group. The presence of fluorine atoms may also influence its reactivity compared to non-fluorinated analogs, potentially enhancing its stability and altering reaction pathways .

The synthesis of 2,2-difluoro-3-butenoic acid ethyl ester can be achieved through several methods:

  • Reaction with Hydrogen Fluoride: Ethyl acetoacetate can be reacted with hydrogen fluoride and iodine.
  • Condensation Reactions: The compound can also be synthesized by reacting ethyl 3,3-difluoroacrylate with ethyl acetoacetate.

Purification methods such as distillation or chromatography are typically employed following synthesis to isolate the desired product .

2,2-Difluoro-3-butenoic acid ethyl ester finds utility in various scientific applications:

  • Organic Synthesis: It serves as a reagent in organic synthesis.
  • Precursor for Fluorinated Compounds: The compound is used as a precursor in the preparation of other fluorinated chemicals.
  • Pharmaceutical Intermediates: It plays a role in producing intermediates for pharmaceuticals and agrochemicals .

Several compounds share structural similarities with 2,2-difluoro-3-butenoic acid ethyl ester. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Ethyl (E)-4-chloro-3,4-difluoro-2,2-dimethyl-3-butenoateC8H11ClF2O2Contains chlorine and additional methyl groups; used in similar applications
2-Difluorobut-3-enoic acid ethyl esterC6H8F2O2Lacks one functional group compared to the target compound; simpler structure
2,2-Difluoro-4-(4-methoxyphenyl)-3-butenoic acid ethyl esterC12H12F2O3Incorporates a methoxyphenyl group; may exhibit different biological activities

These compounds highlight the uniqueness of 2,2-difluoro-3-butenoic acid ethyl ester through its specific fluorination pattern and structural features that may confer distinct chemical properties and biological activities .

XLogP3

1.5

Dates

Last modified: 04-14-2024

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